

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of UFP-101 TFA

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Compound of Interest		
Compound Name:	UFP-101 TFA	
Cat. No.:	B549365	Get Quote

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These application notes provide a comprehensive overview of the use of **UFP-101 TFA**, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, in preclinical research. This document includes detailed protocols for intracerebroventricular (ICV) administration and subsequent behavioral and physiological assessments, alongside key quantitative data and a depiction of the relevant signaling pathway.

Introduction to UFP-101 TFA

UFP-101 TFA is a synthetic peptide antagonist that selectively blocks the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] It is a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system, which is implicated in a variety of processes including pain modulation, mood regulation, and inflammation.[2][3][4] **UFP-101 TFA** exhibits high binding affinity for the NOP receptor with a pKi of 10.24 and displays over 3000-fold selectivity against classical opioid receptors (μ , δ , and κ).[5]

Quantitative Data

The following tables summarize the key quantitative parameters of **UFP-101 TFA**.

Table 1: Receptor Binding Affinity of **UFP-101 TFA**



Parameter	Receptor	Species	Value	Reference
pKi	NOP	Human	10.24	[5]
pKi	NOP	Human	10.14 ± 0.09	[6]
pKD	NOP	Human (recombinant)	9.97	[7]
pKD	NOP	Rat (cerebrocortex)	10.12	[7]
Selectivity	NOP vs. μ, δ, κ	-	>3000-fold	[5]

Table 2: In Vivo Dose-Response Data for UFP-101 TFA



Application	Species	Route of Administrat ion	Dose	Effect	Reference
Antidepressa nt-like	Mouse	ICV	10 nmol	Reduced immobility time in Tail Suspension Test	[3]
Antidepressa nt-like	Rat	ICV	10 nmol	Decreased immobility and increased climbing time in Forced Swim Test	[3]
Anti- inflammatory	Rat	IV	150 nmol/kg	Reduced macromolecu lar leak and leukocyte rolling in a model of sepsis	[4]
Antinocicepti on Blockade	Mouse	Intrathecal	-	Prevented N/OFQ- induced antinociceptio n in the tail withdrawal assay	[2]

Experimental Protocols Preparation of UFP-101 TFA for Intracerebroventricular (ICV) Injection



Materials:

- UFP-101 TFA powder
- Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
- Vortex mixer
- Sterile, low-protein binding microcentrifuge tubes
- Sterile filters (0.22 μm)

Procedure:

- Reconstitution: Allow the UFP-101 TFA vial to equilibrate to room temperature before
 opening. Reconstitute the peptide in sterile saline or aCSF to a desired stock concentration.
 For example, to prepare a 1 mM stock solution, dissolve 2.022 mg of UFP-101 TFA (MW:
 2022.19 g/mol) in 1 mL of vehicle.
- Solubilization: Gently vortex the solution to ensure complete dissolution. Peptides can be sensitive to vigorous shaking, so avoid excessive agitation.
- Dilution: Prepare the final injection concentration by diluting the stock solution with the same sterile vehicle. For a 10 nmol dose in a 2 μL injection volume, the final concentration would be 5 mM.
- Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile, low-protein binding microcentrifuge tube to remove any potential microbial contamination.
- Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice. For longer-term storage, aliquot and store at -20°C or -80°C, but be aware that freeze-thaw cycles can degrade the peptide.

Intracerebroventricular (ICV) Injection Procedure in Mice

Materials:

Stereotaxic apparatus



- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Hamilton syringe (10 μL) with a 30-gauge needle
- Surgical drill
- Suturing material
- Antiseptic solution and sterile swabs
- Heating pad

Procedure:

- Animal Preparation: Anesthetize the mouse and place it in the stereotaxic frame. Ensure the
 head is level in all planes. Apply ophthalmic ointment to the eyes to prevent drying. Maintain
 the animal's body temperature using a heating pad.
- Surgical Site Preparation: Shave the fur from the surgical area and clean it with an antiseptic solution.
- Incision: Make a midline incision in the scalp to expose the skull.
- Bregma Identification: Identify the bregma landmark on the skull.
- Craniotomy: Using the stereotaxic coordinates for the lateral ventricle (e.g., for mice:
 Anteroposterior (AP): -0.2 mm from bregma; Mediolateral (ML): ±1.0 mm from midline;
 Dorsoventral (DV): -2.5 mm from the skull surface), drill a small hole through the skull.
- Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse the UFP-101 TFA solution at a slow rate (e.g., 0.5 μL/min) to prevent tissue damage and backflow.
- Needle Withdrawal: After the injection is complete, leave the needle in place for an additional
 1-2 minutes to allow for diffusion before slowly withdrawing it.
- Closure: Suture the scalp incision.



 Post-operative Care: Monitor the animal until it recovers from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.

Behavioral Assays

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

- Place the animal into the cylinder for a 6-minute session.
- · Record the session for later scoring.
- The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.

Procedure:

- Securely attach the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.
- The mouse is suspended for a 6-minute period.
- Record the duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Apparatus: A radiant heat source or a water bath maintained at a constant temperature (e.g., 52°C).

Procedure:

Gently restrain the animal.

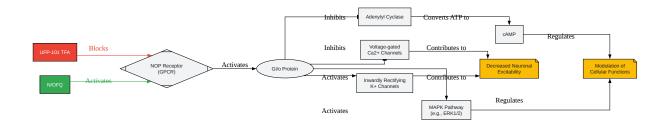


- Apply the radiant heat to a specific point on the tail or immerse the distal part of the tail in the hot water bath.
- Measure the latency (in seconds) for the animal to withdraw its tail from the noxious stimulus.
- A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

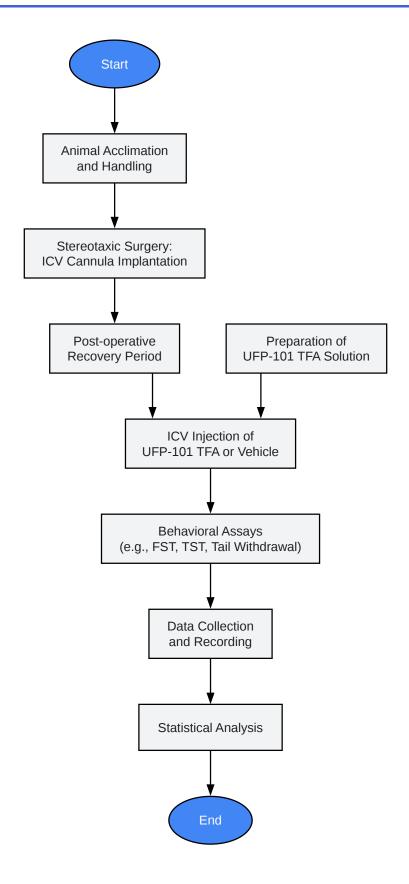
Visualization of Pathways and Workflows NOP Receptor Signaling Pathway

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). **UFP-101 TFA**, as a competitive antagonist, blocks the binding of the endogenous ligand N/OFQ, thereby preventing the activation of these downstream signaling cascades.









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